molecular formula C14H15N3O3S B2807460 N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide CAS No. 923115-19-9

N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2807460
CAS No.: 923115-19-9
M. Wt: 305.35
InChI Key: QWMJEDQMXKRGDK-UHFFFAOYSA-N
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Description

N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiazole ring, and a cyclopropane carboxamide moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of furan-2-ylmethylamine with a suitable thiazole derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and solvents is also crucial to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the thiazole ring can produce thiazolidine derivatives .

Mechanism of Action

The mechanism of action of N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is unique due to its combination of a furan ring, a thiazole ring, and a cyclopropane carboxamide moiety.

Properties

IUPAC Name

N-[4-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c18-12(15-7-11-2-1-5-20-11)6-10-8-21-14(16-10)17-13(19)9-3-4-9/h1-2,5,8-9H,3-4,6-7H2,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMJEDQMXKRGDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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